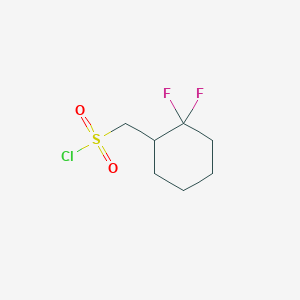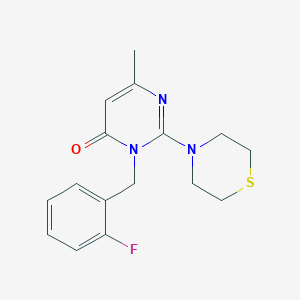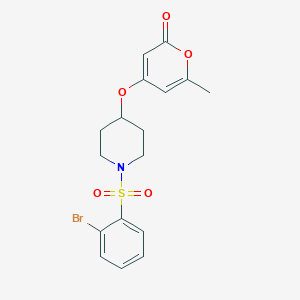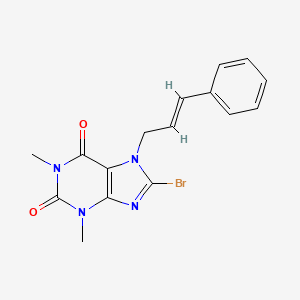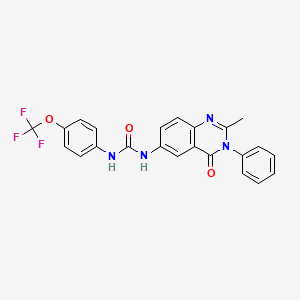
1-(2-甲基-4-氧代-3-苯基-3,4-二氢喹唑啉-6-基)-3-(4-(三氟甲氧基)苯基)脲
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound "1-(2-Methyl-4-oxo-3-phenyl-3,4-dihydroquinazolin-6-yl)-3-(4-(trifluoromethoxy)phenyl)urea" is a derivative of 2-methylquinazolin-4(3H)-one, which is a scaffold known to possess various biological activities. The compound is not directly mentioned in the provided papers, but the papers do discuss related quinazolinone derivatives and their synthesis, as well as biological activities such as anti-inflammatory and antimicrobial properties .
Synthesis Analysis
The synthesis of quinazolinone derivatives typically involves the introduction of various functional groups to the quinazolinone core. Paper describes the synthesis of a variety of novel 2-methylquinazolin-4(3H)-one derivatives with urea, thiourea, and sulphonamide functionalities. These compounds were synthesized and screened for biological activities. Although the exact synthesis of the compound is not detailed, the methodologies described in these papers could potentially be adapted for its synthesis.
Molecular Structure Analysis
The molecular structure of quinazolinone derivatives is characterized by the presence of a quinazolinone core, which can be further modified with different substituents to enhance biological activity. The papers provided do not specifically analyze the molecular structure of "1-(2-Methyl-4-oxo-3-phenyl-3,4-dihydroquinazolin-6-yl)-3-(4-(trifluoromethoxy)phenyl)urea", but they do discuss the structural characterization of related compounds using techniques such as IR spectroscopy and NMR . These techniques are crucial for confirming the identity and purity of synthesized compounds.
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of quinazolinone derivatives can include three-component reactions, as described in paper , where 2-alkynylbenzaldoxime, carbodiimide, and an electrophile are combined to generate isoquinolin-1-yl ureas. Although the compound of interest is not an isoquinolin-1-yl urea, the principles of three-component reactions could be relevant to its synthesis. Additionally, the fusion of acylhydrazines with urea is mentioned in paper as a method to synthesize triazolinone and oxadiazolinone derivatives, indicating the versatility of urea in heterocyclic chemistry.
Physical and Chemical Properties Analysis
The physical and chemical properties of quinazolinone derivatives can vary widely depending on their specific functional groups. The papers provided do not offer direct information on the physical and chemical properties of "1-(2-Methyl-4-oxo-3-phenyl-3,4-dihydroquinazolin-6-yl)-3-(4-(trifluoromethoxy)phenyl)urea". However, the antimicrobial and anti-inflammatory activities of similar compounds are well-documented, with some derivatives showing significant inhibitory activity against TNF-α and IL-6, as well as antimicrobial activity against selected pathogenic bacteria and fungi . These biological properties are often related to the physical and chemical characteristics of the compounds, such as solubility, stability, and the ability to interact with biological targets.
科学研究应用
超分子凝胶剂
- 与银(I)配合物的凝胶化:喹啉脲衍生物已被合成并表征,以了解它们与硝酸银混合时形成超分子凝胶的能力。这些凝胶表现出独特的物理光学性质,可能成为各种应用的潜在材料,包括但不限于传感器、药物输送系统和光子器件 (Braga 等,2013)。
环化反应
- 2-(β-苯乙烯基)苄胺的环化反应:一项探索用苄胺进行环化反应以合成苯并氮杂卓和喹唑啉的研究证明了与查询化学结构相关的化合物的化学多功能性和潜在药用应用 (Gast 等,1977)。
食欲素受体拮抗作用
- 选择性食欲素-1受体拮抗剂:对一种脑穿透性、选择性 OX1R 拮抗剂的研究揭示了其在治疗与压力或过度觉醒状态相关的精神疾病方面的潜力,而不会诱发催眠作用。这突出了脲衍生物在神经精神疾病治疗中的治疗潜力 (Bonaventure 等,2015)。
抗菌活性
- 抗菌喹唑啉酮:一项合成新喹唑啉酮衍生物并评估其抗菌活性的研究强调了此类化合物在开发新抗生素或抗真菌剂中的重要性。研究发现,某些衍生物显示出有希望的活性,为进一步的药物开发铺平了道路 (Patel & Shaikh,2011)。
催化酰胺化
- 脲结构催化的酰胺化:发现脲结构作为芳基叠氮化物和醛之间酰胺化反应的催化剂,为在接近中性条件下合成芳基酰胺开辟了新途径,这对于药物合成至关重要 (谢等,2015)。
属性
IUPAC Name |
1-(2-methyl-4-oxo-3-phenylquinazolin-6-yl)-3-[4-(trifluoromethoxy)phenyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17F3N4O3/c1-14-27-20-12-9-16(13-19(20)21(31)30(14)17-5-3-2-4-6-17)29-22(32)28-15-7-10-18(11-8-15)33-23(24,25)26/h2-13H,1H3,(H2,28,29,32) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNBXTMNJVRIWMQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=C(C=C2)NC(=O)NC3=CC=C(C=C3)OC(F)(F)F)C(=O)N1C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17F3N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(4-[1,3]Oxazolo[4,5-b]pyridin-2-ylmorpholin-2-yl)methylamine dihydrochloride](/img/no-structure.png)
![3-Methyl-2-propan-2-yl-1-pyrrolidin-1-ylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2522782.png)
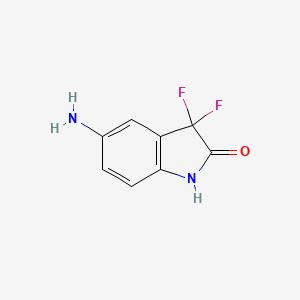
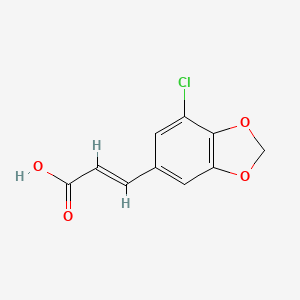
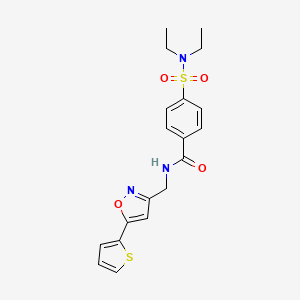
![3-[Cyclopropyl(naphthalen-1-ylmethyl)amino]propanoic acid hydrochloride](/img/structure/B2522790.png)
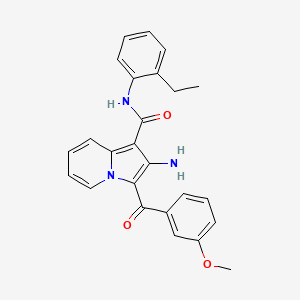
![N-(3-nitrophenyl)-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2522797.png)
